molecular formula C6H10O4 B3433810 3-Isopropoxy-3-oxopropanoic acid CAS No. 56766-77-9

3-Isopropoxy-3-oxopropanoic acid

Cat. No.: B3433810
CAS No.: 56766-77-9
M. Wt: 146.14 g/mol
InChI Key: JJKMIZGENPMJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-3-oxopropanoic acid, with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol, is a chemical ester of malonic acid . This compound is professionally significant as a chemical intermediate and reference standard in pharmaceutical research and development. It is specifically recognized and utilized as Aminolevulinic Acid Impurity 6 , a verified reference material for quality control in the analysis of Aminolevulinic Acid and its related compounds . Its structure as a monoisopropyl ester of malonic acid makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules through various condensation and derivatization reactions . The compound is related to a potassium salt derivative (Potassium 3-isopropoxy-3-oxopropanoate, CAS 56766-76-8), which offers an alternative physical form for specific research applications . This product is intended for research and manufacturing purposes only. It is not suitable for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56766-77-9

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-oxo-3-propan-2-yloxypropanoic acid

InChI

InChI=1S/C6H10O4/c1-4(2)10-6(9)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

JJKMIZGENPMJRC-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CC(=O)O

Canonical SMILES

CC(C)OC(=O)CC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Isopropoxy 3 Oxopropanoic Acid and Its Key Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing 3-isopropoxy-3-oxopropanoic acid primarily involve direct esterification, the use of activated malonic acid derivatives, or the selective hydrolysis of corresponding diesters.

Esterification and Carboxylation Strategies

The most direct approach to this compound is the mono-esterification of malonic acid with isopropanol. A patented process details a method for the synthesis of monoisopropyl malonate, which is structurally identical to the target compound. This process involves the reaction of malonic acid with isopropanol in the presence of a base and an activating agent. google.com

The reaction is typically carried out in a suitable solvent such as tetrahydrofuran at a controlled temperature, often starting at 0°C. An activating agent, for example, methanesulfonyl chloride, is added to the mixture of malonic acid, isopropanol, and a base like pyridine (B92270). google.com The reaction proceeds over a period of a few hours. The product is then isolated through a workup procedure that involves extraction and purification. google.com

A summary of a representative reaction is provided in the table below:

ReactantsReagentsSolventTemperatureReaction TimeProduct
Malonic acid, IsopropanolPyridine, Methanesulfonyl chlorideTetrahydrofuran0°C to room temp.1 hourMonoisopropyl malonate

Table 1: Synthesis of Monoisopropyl Malonate via Esterification. google.com

Synthesis from Meldrum's Acid Precursors

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile precursor for the synthesis of malonic acid monoesters. The general strategy involves the reaction of Meldrum's acid with an alcohol. This approach offers an alternative to direct esterification or hydrolysis methods. nih.gov The reaction of an alkylated Meldrum's acid with an alcohol, typically under reflux, yields the desired substituted malonic acid half-ester. nih.gov While a direct synthesis of this compound from unsubstituted Meldrum's acid and isopropanol is not explicitly detailed in the reviewed literature, this route remains a plausible and established method for creating malonic acid half-esters. nih.gov

Preparation via Hydrolysis of Precursor Esters

The selective monohydrolysis of a dialkyl malonate, specifically diisopropyl malonate, presents another viable pathway to this compound. This method involves the saponification of one of the two ester groups of the diester. researchgate.netnih.gov Highly efficient and selective monohydrolysis of symmetric diesters can be achieved using a controlled amount of an aqueous base, such as potassium hydroxide, often in the presence of a co-solvent like tetrahydrofuran or acetonitrile at low temperatures (e.g., 0°C). researchgate.netnih.gov This procedure is practical for large-scale synthesis and is environmentally benign, as it uses water and inexpensive reagents while producing no hazardous byproducts. nih.govjst.go.jp

The selectivity of the monohydrolysis can be influenced by factors such as the hydrophobicity of the ester group. researchgate.net The general reaction is depicted below:

Diisopropyl malonate + KOH (aq) → this compound + Isopropanol

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of chiral derivatives of this compound can be accomplished through biocatalytic methods or by employing asymmetric induction strategies.

Biocatalytic Pathways for Chiral Derivatives

Enzymes, particularly lipases, have been successfully employed in the kinetic resolution of racemic substituted malonic acid half-esters or in the asymmetric desymmetrization of prochiral disubstituted malonates. acs.org These biocatalytic methods offer a green and highly selective route to enantiomerically enriched products. For instance, enzyme-catalyzed hydrolysis or transesterification in organic solvents can lead to the formation of chiral monosubstituted mixed diesters and half-esters of malonic acid. acs.org While a specific enzymatic synthesis for this compound is not detailed, the principles of enzymatic resolution and desymmetrization are broadly applicable to this class of compounds.

Asymmetric Induction in Synthesis of Related Structures

Asymmetric synthesis of chiral malonates can be achieved through the α-alkylation of malonate precursors using phase-transfer catalysis with a chiral catalyst. frontiersin.orgnih.gov This method allows for the enantioselective introduction of a substituent at the α-position of the malonate. The resulting chiral α,α-dialkylmalonates can then be selectively hydrolyzed to the corresponding chiral malonic monoacids. frontiersin.orgnih.gov

Another approach involves the direct catalytic asymmetric synthesis of β-hydroxy acids from malonic acid and ketones using a chiral nickel(II) catalyst. figshare.com This demonstrates the utility of malonic acid in constructing chiral carboxylic acids and could be adapted for the synthesis of chiral derivatives related to this compound.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for traditional acid-catalyzed reactions, enabling the formation of various derivatives.

Esterification Reactions

The carboxylic acid group of 3-isopropoxy-3-oxopropanoic acid can undergo esterification to yield unsymmetrical malonic diesters. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. The process allows for the introduction of a second, different ester group, creating a diester with distinct alkoxy moieties. This transformation is fundamental in synthetic chemistry for creating more complex malonate derivatives. britannica.comacs.org For instance, in a broader context of malonate half-esters, acid-catalyzed reactions with various alcohols are used to construct diverse ester functionalities, which can be crucial for tuning the electronic and steric properties of the final molecule. acs.org

Amidation and Peptide Coupling Applications

The carboxylic acid function can be converted into an amide by reacting with a primary or secondary amine, typically facilitated by a coupling reagent. This reaction is a cornerstone of peptide synthesis. bachem.comyoutube.com In this context, a malonic acid half-ester like this compound can be coupled to an amino acid or a peptide fragment. Reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) are commonly employed to activate the carboxylic acid, enabling the formation of the amide (peptide) bond. researchgate.net This process, which requires a base like triethylamine (B128534) (TEA), is central to building complex peptide chains where the malonate-derived unit can be incorporated into the final structure. nih.govchemrxiv.org The ability to form amide bonds under controlled conditions without significant racemization is critical, and various coupling reagents have been developed to optimize this process. bachem.comchemrxiv.org

Transformations of the Alpha-Methylene Group

The alpha-methylene group in malonic esters is particularly reactive due to the electron-withdrawing effect of the two adjacent carbonyl groups, which increases the acidity of its protons (pKa ≈ 13 in diethyl malonate). youtube.comlibretexts.org This facilitates deprotonation by a moderately strong base, such as an alkoxide, to form a stable enolate ion. britannica.commasterorganicchemistry.com

This nucleophilic enolate is central to the malonic ester synthesis, a classic method for forming carbon-carbon bonds. masterorganicchemistry.comwikipedia.org The enolate readily reacts with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-carbon. libretexts.org This alkylation can be performed once or twice to yield mono- or dialkylated malonic esters. wikipedia.org While the classic malonic ester synthesis often concludes with hydrolysis and decarboxylation to form a substituted acetic acid, the alkylated malonic acid half-ester itself is a stable and useful synthetic intermediate. britannica.comwikipedia.org The choice of base and reaction conditions is crucial to prevent side reactions like dialkylation or transesterification. wikipedia.org Recent developments include palladium-catalyzed difunctionalization reactions where malonate nucleophiles are coupled with alkenes to construct substituted cyclopentanes. nih.gov

Table 2: Key Reactions of the Alpha-Methylene Group
Reaction TypeReagentsKey IntermediateProduct TypeReference
AlkylationBase (e.g., Sodium Ethoxide), Alkyl HalideEnolate CarbanionAlkylated Malonic Ester wikipedia.orglibretexts.org
Knoevenagel CondensationAldehyde/Ketone, Weak Base (e.g., Piperidine)Enolate Carbanionα,β-Unsaturated Diester wikipedia.orgresearchgate.net
Michael Additionα,β-Unsaturated Carbonyl CompoundEnolate Carbanion1,5-Dicarbonyl Compound nih.gov
Pd-Catalyzed DifunctionalizationAlkene with tethered Aryl/Alkenyl Triflates, Pd CatalystMalonate NucleophileSubstituted Cyclopentanes nih.gov

Alkylation and Acylation Reactions

The presence of the electron-withdrawing carbonyl groups significantly increases the acidity of the protons on the central carbon atom (the α-carbon), making them susceptible to deprotonation by a suitable base. This forms a stabilized enolate, which is a potent nucleophile.

Alkylation Reactions:

The classic malonic ester synthesis provides a robust methodology for the alkylation of this compound. Current time information in Bangalore, IN.libretexts.org This process typically involves the deprotonation of the α-carbon with a base, followed by nucleophilic attack of the resulting enolate on an alkyl halide. A common base used for this purpose is sodium ethoxide, though other bases can also be employed. acs.org The choice of base is crucial to avoid unwanted side reactions such as saponification of the ester group. The general scheme for the mono-alkylation of this compound is as follows:

Enolate Formation: A base abstracts an acidic α-hydrogen to form a resonance-stabilized enolate.

Nucleophilic Substitution: The enolate attacks an alkyl halide (R-X) in an SN2 reaction, forming a new carbon-carbon bond at the α-position. libretexts.org

The reaction can be repeated to achieve dialkylation if a second equivalent of base and an alkylating agent are used. libretexts.org This sequential alkylation allows for the introduction of two different alkyl groups.

Table 1: Representative Alkylation Reactions of Malonic Acid Monoesters
Alkylating AgentBaseProductReference
Ethyl bromideSodium ethoxide2-Ethyl-3-isopropoxy-3-oxopropanoic acid Current time information in Bangalore, IN.
Benzyl chloridePotassium carbonate2-Benzyl-3-isopropoxy-3-oxopropanoic acid nih.gov
1,3-DihalopropaneSodium ethoxideCyclobutane-1,1-dicarboxylic acid derivative ias.ac.in

Acylation Reactions:

Acylation of this compound can be achieved through various methods. While direct acylation of the enolate is possible, an alternative and efficient method involves the in-situ generation of a ketene (B1206846) from the corresponding malonic acid. ias.ac.in This reactive ketene can then acylate a target molecule, such as an amine.

Furthermore, malonic acid monoesters like ethyl hydrogen malonate are known to participate in acylation reactions, serving as acylation agents themselves. sigmaaldrich.com This reactivity can be harnessed to introduce the isopropoxycarbonylacetyl group onto other molecules.

Coupling Reactions and Functionalization

Beyond simple alkylation and acylation, this compound and its derivatives are valuable partners in various coupling reactions, leading to the formation of more complex carbon skeletons and functionalized products.

Palladium-Catalyzed Coupling:

Palladium catalysts are effective in promoting the arylation of malonates. masterorganicchemistry.com The reaction typically involves the coupling of an aryl halide with the enolate of the malonic ester. The use of sterically hindered phosphine (B1218219) ligands on the palladium center has been shown to be crucial for achieving high yields in these cross-coupling reactions. masterorganicchemistry.com

Copper-Catalyzed Coupling:

Copper catalysts can also facilitate the coupling of malonates with various partners. For instance, copper(II)-catalyzed oxidative coupling of arenes with malonates has been developed, utilizing a directing group to achieve C-H activation. nih.gov This method allows for the formation of a C(sp²)–C(sp³) bond.

Michael Addition:

The enolate derived from this compound is a soft nucleophile and readily participates in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.comchemistrysteps.com This reaction is a powerful tool for carbon-carbon bond formation and is widely used in organic synthesis. The reaction proceeds by the addition of the enolate to the β-carbon of the unsaturated system. libretexts.org

Knoevenagel Condensation:

This compound can undergo Knoevenagel condensation with aldehydes and ketones. wikipedia.orgfishersci.ca This reaction involves the nucleophilic addition of the active methylene (B1212753) compound to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation, which often uses pyridine (B92270) as a catalyst and solvent, can lead to concomitant decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Coupling and Functionalization Reactions
Reaction TypeCoupling PartnerCatalyst/ReagentProduct TypeReference
Palladium-catalyzed ArylationAryl bromidePalladium complex with phosphine ligandsα-Aryl-3-isopropoxy-3-oxopropanoic acid masterorganicchemistry.com
Copper-catalyzed ArylationArene (with directing group)Copper(II) saltα-Aryl-3-isopropoxy-3-oxopropanoic acid nih.gov
Michael Additionα,β-Unsaturated ketoneBase (e.g., NaOEt)1,5-Dicarbonyl compound chemistrysteps.com
Knoevenagel CondensationAldehyde or KetoneWeak base (e.g., piperidine)α,β-Unsaturated ester wikipedia.org

Decarboxylation Pathways and Derivatization

A key feature of the chemistry of this compound and its α-substituted derivatives is their propensity to undergo decarboxylation upon heating. libretexts.orglibretexts.org This reaction involves the loss of carbon dioxide from the carboxylic acid group and is a direct consequence of the β-keto acid-like structure.

The decarboxylation typically proceeds through a cyclic transition state, leading to the formation of an enol intermediate, which then tautomerizes to the more stable keto form. libretexts.org This process is particularly facile for β-keto acids and their derivatives.

Derivatization:

The decarboxylation pathway provides a straightforward route to a variety of substituted isopropyl propanoates. By choosing the appropriate alkylating agent in the initial step, a wide range of functionalized propanoic acid esters can be synthesized. For example, the synthesis of various substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives has been achieved using related methodologies. nih.gov

Furthermore, the product of the Knoevenagel condensation can also undergo decarboxylation, particularly under the conditions of the Doebner modification, to yield α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org

Table 3: Decarboxylation Products and Derivatives
Starting MaterialReaction ConditionProductReference
2-Alkyl-3-isopropoxy-3-oxopropanoic acidHeat, acidIsopropyl 2-alkylpropanoate libretexts.org
Product of Knoevenagel condensationPyridine, heatIsopropyl cinnamate (B1238496) derivative wikipedia.orgorganic-chemistry.org

Applications As a Versatile Synthetic Building Block

Role in Complex Molecule Synthesis

The reactivity of 3-isopropoxy-3-oxopropanoic acid makes it an important tool for synthetic chemists aiming to construct intricate molecular frameworks, including natural products and heterocyclic compounds.

The malonate ester moiety is a cornerstone in the total synthesis of numerous natural products. While specific examples detailing the use of this compound in alkaloid synthesis are not extensively documented, the strategic application of related malonate derivatives provides a clear indication of its potential. For instance, the synthesis of the complex monoterpene indole (B1671886) alkaloid alstoscholactine has been achieved utilizing a malonate-tethered substrate, which undergoes an acid-catalyzed Prins cyclization/lactonization cascade to rapidly construct the core bridged-lactone scaffold of the natural product. This strategy highlights the utility of the malonate structure in facilitating intricate bond formations to create complex polycyclic systems characteristic of many alkaloids.

The general strategy of the malonic ester synthesis, which involves the alkylation of the active methylene (B1212753) group followed by decarboxylation, is a powerful method for carbon-carbon bond formation and is a fundamental tactic in the assembly of the carbon skeletons of many natural products. wikipedia.orgchemicalnote.comlibretexts.orgmasterorganicchemistry.com The presence of the isopropyl ester in this compound offers specific advantages in terms of solubility and reactivity, which can be fine-tuned for particular synthetic routes. The ergot alkaloids, a class of structurally complex and medicinally important natural products, have been the subject of intense synthetic efforts, where malonate-type building blocks can play a crucial role in the construction of their intricate ergoline (B1233604) scaffold. nih.gov

Table 1: Application of Malonate Derivatives in Natural Product Synthesis

Natural Product Class Synthetic Strategy Role of Malonate Derivative Reference
Monoterpene Indole Alkaloids Prins Cyclization/Lactonization Cascade Formation of a core bridged-lactone scaffold

This compound and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The active methylene group can participate in condensation reactions with various electrophiles, leading to the formation of diverse ring systems. For example, multicomponent reactions involving malononitrile (B47326), a related C3 building block, with aldehydes and thiols have been shown to produce medicinally relevant scaffolds such as pyridines, 1,4-dihydropyridines, and chromeno[2,3-b]pyridines in a single step. nih.gov

Similarly, the reaction of 4-acetylpyridine (B144475) and malononitrile with cyclic diketones can afford complex chromene derivatives. nih.gov These examples demonstrate the potential of the active methylene group in this compound to be a key component in domino and multicomponent reactions for the efficient construction of heterocyclic libraries. The Perkin alicyclic synthesis, an intramolecular variation of the malonic ester synthesis using a dihalide, allows for the formation of cycloalkylcarboxylic acids, which can be precursors to various heterocyclic systems. wikipedia.org

Table 2: Heterocyclic Scaffolds Synthesized from Malonate Derivatives

Heterocyclic System Synthetic Method Precursors Reference
Pyridines, 1,4-Dihydropyridines Multicomponent Reaction Aldehydes, Thiols, Malononitrile nih.gov
Chromenes Multicomponent Reaction 4-Acetylpyridine, Malononitrile, Cyclic Diketones nih.gov

Utility in Asymmetric Synthesis and Chiral Pool Strategies

The prochiral nature of this compound and its derivatives makes them valuable starting materials in asymmetric synthesis for the generation of enantiomerically enriched products.

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound can be utilized in chiral pool synthesis, where a readily available chiral molecule is incorporated into a synthetic route to generate a complex chiral target. A notable example is the asymmetric synthesis of chiral propane-1,3-diols starting from chiral half-esters of monoalkylmalonic acids. rsc.org In this approach, a chiral auxiliary, such as (-)-menthol, can be used to esterify a monoalkylmalonic acid, leading to the formation of diastereomers that can be separated. Subsequent chemical transformations allow for the synthesis of enantiomerically pure diols. One of the diastereomers of the menthyl half-ester of ethylmalonic acid can be obtained as a single isomer through a crystallization-induced asymmetric transformation. rsc.org

This strategy underscores the potential of using chiral alcohols to resolve racemic mixtures of substituted malonic acid monoesters like this compound, thereby providing access to valuable chiral building blocks.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds due to the high stereoselectivity of enzymes. nih.gov While specific studies on the biocatalytic kinetic resolution of this compound are not prevalent, the methodology has been successfully applied to structurally related compounds. For instance, lipases have been employed for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.govnih.gov In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

This enzymatic approach could potentially be adapted for the kinetic resolution of racemic derivatives of this compound. For example, a racemic α-substituted monoisopropyl malonate could be subjected to enzymatic hydrolysis, where a lipase (B570770) would selectively hydrolyze one enantiomer of the ester, leading to the formation of a chiral diacid and the unreacted chiral monoester. Such a process would provide access to both enantiomers of the chiral building block.

Table 3: Methods for Generating Enantiomerically Pure Compounds from Malonic Acid Half-Esters

Method Description Example Reference
Chiral Pool Synthesis Incorporation of a chiral auxiliary to separate diastereomers. Use of (-)-menthol to resolve monoalkylmalonic acids. rsc.org

Development of Advanced Reagents and Ligands (Synthetic Focus)

The development of novel reagents and ligands is crucial for advancing the field of organic synthesis. The structural features of this compound make it a potential precursor for the synthesis of specialized reagents and chiral ligands for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for example, are highly effective in a variety of enantioselective transition-metal-catalyzed reactions. chemistryviews.org

The synthesis of these often complex chiral ligands can benefit from the use of versatile building blocks. For instance, a menthyl phenylphosphinate-assisted asymmetric Suzuki-Miyaura cross-coupling reaction has been developed for the synthesis of chiral biaryl monophosphine oxides. chemistryviews.org These compounds can then be converted into the corresponding chiral monophosphine ligands. This highlights how chiral esters can serve as auxiliaries in the construction of sophisticated ligand architectures. Similarly, new chiral monodentate spiro phosphoramidite (B1245037) ligands have been synthesized and applied in asymmetric hydroamination/arylation of alkenes. rsc.org

Given these precedents, this compound could be envisioned as a starting material for the synthesis of novel chiral ligands. The carboxylic acid and ester functionalities provide handles for the introduction of phosphine moieties and for attachment to other molecular scaffolds, while the active methylene group allows for further functionalization to fine-tune the steric and electronic properties of the resulting ligand.

Design of Biocatalytic Acylating Agents

In the realm of biocatalysis, this compound serves as a precursor for the generation of acylating agents. These agents are crucial for processes such as the kinetic resolution of chiral amines, a key step in the synthesis of enantiomerically pure pharmaceuticals.

A notable application involves the preparation of this compound from Meldrum's acid and isopropanol. beilstein-journals.org This intermediate is then utilized in a one-pot synthesis to produce racemic amides. beilstein-journals.org The process involves the activation of the carboxylic acid group of this compound, typically using a reagent like thionyl chloride, to form a reactive acyl chloride. This activated species can then readily acylate a primary or secondary amine.

Table 1: Synthesis of Racemic Amides using this compound

Amine SubstrateAcylating Agent PrecursorProduct
Racemic Amines (e.g., (±)-1a-d)This compound (5)Racemic Amides (e.g., (±)-3a-d)

This table summarizes the synthetic utility of this compound as a precursor to acylating agents for the synthesis of amides as described in scientific literature. beilstein-journals.org

This methodology highlights the role of this compound in facilitating the synthesis of amides, which can then be subjected to enzymatic resolution to isolate the desired enantiomer. The lipase B from Candida antarctica (CaLB) is an effective biocatalyst for the kinetic resolution of such racemic amides through enantioselective acylation. beilstein-journals.org

Scaffolds for Structural Diversity in Chemical Libraries

The generation of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. Molecules possessing a variety of three-dimensional shapes and functional group displays are more likely to interact with biological targets and exhibit therapeutic effects. Malonic acid monoesters, such as this compound, are valuable scaffolds for building such libraries.

The core structure of this compound provides multiple points for chemical modification, allowing for the systematic introduction of diversity. The carboxylic acid can be converted into a wide range of functional groups, including amides, esters, and ketones. The active methylene group, situated between the two carbonyls, can be readily deprotonated and alkylated, arylated, or otherwise functionalized, introducing further structural variations.

The general utility of malonic acid half-esters in diversity-oriented synthesis is well-documented. nih.gov These compounds serve as versatile pronucleophiles and can participate in a variety of carbon-carbon bond-forming reactions, such as aldol, Mannich, and Michael additions. nih.gov The resulting products can then be further elaborated, leading to a vast array of complex and structurally diverse molecules. For instance, malonate derivatives are key starting materials in the synthesis of diverse amino acids and other complex molecular frameworks. researchgate.netacs.org

By employing this compound as a foundational building block, chemists can rapidly generate collections of related yet structurally distinct compounds. This approach, often referred to as scaffold-based diversity, is a powerful strategy for exploring chemical space and identifying novel bioactive molecules. The isopropyl ester group in this compound can also influence the physical properties and reactivity of the resulting library members.

Table 2: Potential Reactions for Generating Scaffold Diversity from this compound

Reaction TypeFunctional Group ModifiedPotential for Diversity Introduction
Amide CouplingCarboxylic AcidIntroduction of various amine-containing fragments.
EsterificationCarboxylic AcidIntroduction of various alcohol-containing fragments.
Knoevenagel CondensationActive MethyleneReaction with aldehydes and ketones to form C=C bonds.
Michael AdditionActive MethyleneAddition to α,β-unsaturated carbonyl compounds.
Alkylation/ArylationActive MethyleneIntroduction of a wide range of substituents.

This table illustrates the synthetic possibilities for creating diverse chemical structures starting from the this compound scaffold.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The reactions of 3-Isopropoxy-3-oxopropanoic acid are largely governed by the presence of the carboxylic acid and isopropyl ester functional groups, as well as the activated methylene (B1212753) group situated between the two carbonyls.

Spectroscopic techniques are indispensable for identifying the transient species that form during the reactions of malonic acid derivatives. While direct spectroscopic data for this compound intermediates is not extensively documented, analogies can be drawn from related systems.

In reactions involving the deprotonation of the α-carbon, the resulting enolate is a key intermediate. The formation of this enolate can be monitored using techniques like Infrared (IR) spectroscopy, where the characteristic C=O stretching frequencies of the ester and carboxylic acid would shift upon enolate formation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for characterizing such intermediates in solution.

For instance, in studies of similar molecules, real-time mass spectrometry has been employed to detect and structurally characterize short-lived reaction intermediates. jove.com This technique, coupled with tandem mass spectrometry (MS/MS), allows for the determination of the elemental composition and fragmentation patterns of intermediates, providing crucial insights into their structure. jove.com The trapping of reaction intermediates in solid rare gas matrices at low temperatures, followed by spectroscopic analysis (matrix isolation spectroscopy), is another powerful method for studying highly reactive species that would otherwise be difficult to observe. rsc.org

Kinetic studies provide quantitative data on reaction rates and help to elucidate the sequence of steps in a reaction mechanism. For malonic acid and its esters, a key reaction is enolization, which is often the rate-limiting step in reactions such as halogenation. rsc.org

Kinetic studies on the halogenation of malonic acid and its monoethyl ester have shown that the reaction can be zero-order in the halogen at high concentrations, indicating that the rate is determined by the formation of the enol intermediate. rsc.org The rate of enolization for malonic acid monoethyl ester is significantly faster than that for diethyl malonate, suggesting a mechanism involving internal hydrogen transfer from the carboxylic acid group. rsc.org A similar enhancement in reactivity would be expected for this compound due to the presence of the free carboxylic acid group.

The general steps in a typical reaction involving a malonic acid monoester like this compound, such as the malonic ester synthesis, can be broken down into a sequence of elementary reactions, each with its own kinetics:

StepReactionInfluencing Factors
1Enolate Formation Base strength, solvent, temperature
2Alkylation Nature of the alkylating agent, solvent
3Hydrolysis pH (acidic or basic conditions), temperature
4Decarboxylation Temperature

This table illustrates the typical reaction sequence and influencing factors for a malonic acid monoester.

Computational Chemistry and Molecular Modeling

Computational methods, particularly quantum chemistry, have become invaluable tools for investigating the electronic structure, reactivity, and reaction mechanisms of organic molecules.

Density Functional Theory (DFT) is a widely used computational method to study the electronic properties of molecules. For derivatives of malonic acid, DFT calculations can provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule. niscpr.res.innih.gov

For example, DFT studies on other organic acid derivatives have successfully correlated calculated parameters, such as the HOMO-LUMO energy gap, with the observed biological or chemical activity. niscpr.res.in Similar calculations for this compound could predict its reactivity towards nucleophiles and electrophiles and help in understanding its chemical behavior.

A critical aspect of understanding reaction mechanisms is the characterization of transition states. Computational methods can be used to locate and calculate the energies of transition states, providing a detailed picture of the energy profile along a reaction coordinate. openochem.org

For reactions of malonic acid derivatives, such as the decarboxylation step, a cyclic six-membered transition state is often proposed. jove.comorganicchemistrytutor.com DFT calculations can be used to model this transition state, confirming its geometry and activation energy. This type of analysis has been applied to understand the acid-catalyzed hydrolysis of related enol ethers, where the transition state for proton transfer was characterized. libretexts.org For this compound, computational analysis could be used to predict the most favorable pathways for its various reactions, including esterification, amidation, and decarboxylation.

Structure-Reactivity Relationship Studies

The reactivity of malonic acid derivatives is highly dependent on their structure. Studies on various substituted malonic acids have provided insights into how different substituents influence reaction outcomes. acs.org

The presence of the isopropyl group in this compound will influence its reactivity compared to other monoesters of malonic acid. The bulky isopropyl group may exert steric hindrance, potentially slowing down reactions at the ester carbonyl group. Conversely, the electron-donating nature of the isopropyl group could influence the acidity of the α-protons.

The general principles of the malonic ester synthesis, a classic method for preparing substituted carboxylic acids, are applicable to this compound. wikipedia.orgpatsnap.commasterorganicchemistry.com This synthesis involves the alkylation of the enolate derived from the malonic ester, followed by hydrolysis and decarboxylation. The nature of the alkylating agent and the reaction conditions can be varied to produce a wide range of substituted acetic acids. patsnap.com

Advanced Analytical Methodologies for Research Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, offer primary insights into the molecular structure of 3-Isopropoxy-3-oxopropanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the methylene (B1212753) protons of the malonic acid backbone (a singlet). The acidic proton of the carboxylic acid group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the ester and carboxylic acid, the methine and methyl carbons of the isopropyl group, and the methylene carbon.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignment. A COSY spectrum would show correlations between the CH and CH₃ protons of the isopropyl group, while an HSQC spectrum would link each proton to its directly attached carbon atom.

Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.25Doublet6HIsopropyl -CH₃
~3.40Singlet2H-CH₂-
~5.00Septet1HIsopropyl -CH
~11.0Broad Singlet1H-COOH

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~21Isopropyl -CH₃
~41-CH₂-
~69Isopropyl -CH
~167Ester C=O
~171Carboxylic Acid C=O

Note: This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₆H₁₀O₄). This technique can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular identity. The exact mass of this compound is 146.0579 g/mol . nist.gov

Fragmentation analysis in MS/MS experiments can further confirm the structure. The fragmentation pattern would be expected to show losses of characteristic fragments, such as the isopropoxy group or carbon dioxide from the carboxylic acid moiety.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, would be suitable for its analysis. Detection is typically achieved using a UV detector, monitoring at a wavelength where the carbonyl groups absorb, or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC)

Gas Chromatography (GC) can be used for the analysis of this compound, although derivatization to a more volatile ester form, for example, by reaction with a silylating agent, is often necessary to improve its chromatographic behavior and prevent thermal decomposition in the injector and column. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities present.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical behavior.

Detailed Research Findings:

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. The successful application of this technique is contingent upon the ability to grow single crystals of sufficient size and quality, which can be a significant challenge for some organic molecules.

Furthermore, analysis of various ester crystals reveals that the conformation of the ester group can be influenced by steric and electronic factors within the molecule and by intermolecular forces in the crystal lattice. researchgate.netrsc.org For this compound, the isopropyl group introduces steric bulk that would influence the local conformation around the ester linkage and affect the crystal packing.

Predicted Crystallographic Parameters:

While experimental values are not available, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the likely crystal structure and unit cell parameters. Such a computational study would provide a theoretical model of the solid-state conformation, including the planarity of the carboxyl group and the orientation of the isopropoxy group relative to the rest of the molecule.

Table 1: Predicted General Crystallographic Insights for this compound

ParameterPredicted Feature/Interaction
Crystal System Likely to be in a lower symmetry system such as monoclinic or orthorhombic, which is common for organic molecules of this nature.
Hydrogen Bonding The carboxylic acid moiety is expected to form strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chain motifs in the crystal lattice.
Molecular Conformation The dihedral angles involving the carboxyl and ester groups will be influenced by a balance of intramolecular steric hindrance from the isopropyl group and the optimization of intermolecular packing forces.
Intermolecular Forces Besides hydrogen bonding, van der Waals interactions involving the isopropyl and methylene groups will be significant in determining the overall packing efficiency and density of the crystal.

Vibrational and Electronic Spectroscopy in Research (e.g., IR, UV-Vis)

Vibrational and electronic spectroscopy are fundamental tools for investigating the functional groups and electronic structure of molecules. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions.

Detailed Research Findings:

Infrared (IR) Spectroscopy: No specific, fully assigned experimental IR spectrum for this compound is available in the literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and by comparison with related compounds.

The IR spectrum would be dominated by features arising from the carboxylic acid and ester functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid. The carbonyl (C=O) stretching vibrations are particularly informative. In malonate esters, it is common to observe two distinct C=O stretching bands due to the presence of two carbonyl groups, which can couple vibrationally. cdnsciencepub.com For this compound, one would expect a C=O stretch for the carboxylic acid and another for the ester. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually found at a slightly higher frequency, around 1735-1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding and the electronic effect of the isopropyl group.

Other significant absorptions would include C-O stretching vibrations for both the ester and carboxylic acid groups in the 1000-1300 cm⁻¹ region, and C-H stretching and bending vibrations from the isopropyl and methylene groups.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Appearance
O-H StretchCarboxylic Acid2500 - 3300Very broad and strong
C-H StretchAlkyl (isopropyl, methylene)2850 - 3000Medium to strong, sharp bands
C=O StretchEster~1735 - 1750Strong, sharp
C=O StretchCarboxylic Acid~1700 - 1725Strong, sharp, may be broadened by H-bonding
C-O StretchEster, Carboxylic Acid1000 - 1300Medium to strong
O-H BendCarboxylic Acid~1400 - 1440 and ~920Medium, one in-plane and one out-of-plane (broad)

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the carbonyl groups. Molecules containing carbonyl groups typically exhibit two types of transitions: a lower-energy, lower-intensity n → π* transition and a higher-energy, higher-intensity π → π* transition. wikipedia.orglibretexts.org

For this compound, the n → π* transitions of the ester and carboxylic acid carbonyl groups would be expected to appear in the near-UV region, typically around 200-220 nm. These transitions are formally forbidden and thus have low molar absorptivities. The more intense π → π* transitions would occur at shorter wavelengths, likely below 200 nm, in the vacuum UV region. rsc.org The solvent used for analysis can influence the position of these absorption maxima.

Q & A

Q. How is 3-isopropoxy-3-oxopropanoic acid synthesized from Meldrum’s acid?

Methodology :

  • Procedure : Dissolve Meldrum’s acid (1 equiv.) in acetonitrile, add isopropanol (1 equiv.), and reflux for 22 hours. Monitor reaction progress via TLC. Concentrate the mixture under reduced pressure to obtain the crude product as a yellow oil.
  • Yield : 90% (optimized conditions) .
  • Characterization : Confirm structure using 1H^1H-NMR (δ 1.28 ppm: isopropyl CH3_3; 3.46 ppm: CH2_2; 5.10 ppm: OCH) and 13C^{13}C-NMR (21.6, 41.1, 69.9, 166.6, 171.7 ppm) .

Q. What spectroscopic techniques validate the structure of this compound?

  • NMR Analysis : Key signals include isopropyl methyl groups (1H^1H-NMR δ 1.28 ppm) and carbonyl carbons (13C^{13}C-NMR 166.6 and 171.7 ppm).
  • TLC Monitoring : Use silica gel plates with DCM:MeOH (20:1) to track reaction progression and purity .

Advanced Reaction Design and Optimization

Q. How is this compound utilized in one-pot acylation of racemic amines?

Methodology :

  • Reaction Setup : Mix the acid (1 equiv.), racemic amine (1 equiv.), and triethylamine (3 equiv.) in dry DCM. Cool to 0–15°C, add thionyl chloride (1 equiv.) dropwise.
  • Workup : Quench with water, extract with DCM, wash with HCl, Na2_2CO3_3, and brine. Purify via preparative TLC (DCM:MeOH 20:1).
  • Key Considerations : Maintain temperature <15°C during SOCl2_2 addition to prevent side reactions .

Q. What factors influence the yield of this compound synthesis?

  • Solvent Choice : Acetonitrile enhances reactivity due to its polar aprotic nature.
  • Reaction Time : Prolonged reflux (22 hours) ensures complete conversion.
  • Stoichiometry : Equimolar Meldrum’s acid and isopropanol prevent unreacted starting material .

Analytical and Mechanistic Insights

Q. How to address overlapping NMR signals during characterization?

  • Deconvolution Strategies : Use 13C^{13}C-NMR DEPT to distinguish CH3_3, CH2_2, and quaternary carbons.
  • 2D NMR (HSQC/HMBC) : Correlate proton and carbon shifts to resolve ambiguities in crowded spectral regions (e.g., carbonyl carbons at 166–172 ppm) .

Q. What is the role of thionyl chloride in the acylation reaction?

  • Mechanistic Function : SOCl2_2 activates the carboxylic acid by converting it to an acyl chloride intermediate, enabling nucleophilic attack by the amine.
  • Side Reactions : Excess SOCl2_2 may lead to over-acylation; strict stoichiometric control is critical .

Safety and Handling

Q. What safety precautions are required when handling this compound?

  • PPE : Use gloves, goggles, and a lab coat. Avoid inhalation of vapors.
  • Storage : Keep in a tightly sealed container in a dry, ventilated area. Avoid ignition sources due to potential solvent residues (e.g., acetonitrile) .

Q. How to manage waste containing this compound?

  • Disposal Protocol : Segregate organic waste and transfer to certified hazardous waste facilities. Neutralize acidic residues with NaHCO3_3 before disposal .

Troubleshooting Experimental Challenges

Q. Why does the crude product appear as a yellow oil, and how to improve purity?

  • Cause : Residual solvents or unreacted starting materials.
  • Solution : Optimize vacuum concentration and use preparative TLC with DCM:MeOH (20:1) for higher resolution .

Q. How to mitigate low yields in the acylation step?

  • Checkpoints :
    • Ensure anhydrous DCM and strict temperature control during SOCl2_2 addition.
    • Verify amine nucleophilicity (e.g., steric hindrance in bulky amines may require longer reaction times) .

Advanced Applications and Derivatives

Q. Can this compound serve as a precursor for chiral auxiliaries?

  • Potential : Its ester group and α-keto acid structure make it suitable for asymmetric synthesis.
  • Example : Use in kinetic resolutions of racemic amines via enzymatic or chemical acylations .

Q. What are the challenges in scaling up synthesis for bulk research use?

  • Key Issues :
    • Solvent volume reduction under reflux.
    • Safety protocols for handling SOCl2_2 at larger scales.
  • Recommendation : Pilot small-scale optimizations before scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.